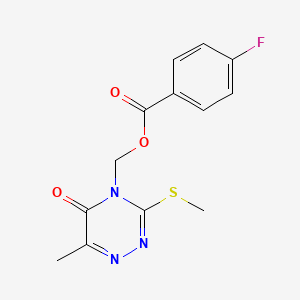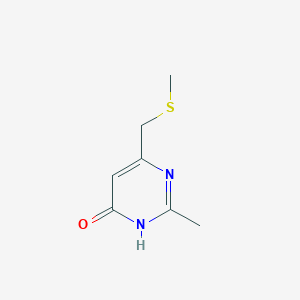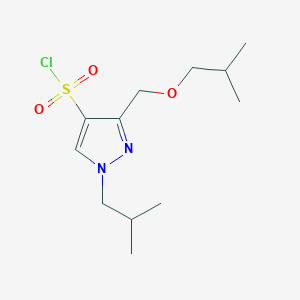
Quinazoline-2,4,6-triamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline-2,4,6-triamine dihydrochloride is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is a derivative of quinazoline, a bicyclic structure composed of fused benzene and pyrimidine rings. Quinazoline derivatives are known for their potential in hydrogen bonding and π–π stacking interactions with aromatic amino acid residues of receptors, making them valuable in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline-2,4,6-triamine dihydrochloride typically involves the reaction of anthranilic acid with amides under specific conditions. One common method is the Niementowski synthesis, where anthranilic acid reacts with formamide to produce quinazoline derivatives . Catalytic hydrogenations are often carried out in a Parr Shaker Hydrogenation apparatus .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Quinazoline-2,4,6-triamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents to form quinazoline oxides.
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Scientific Research Applications
Quinazoline-2,4,6-triamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of quinazoline-2,4,6-triamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-diamine: Another quinazoline derivative with similar biological activities.
2,6-Diaminoquinazolin-4(3H)-one: Known for its cytotoxic properties against cancer cell lines.
Uniqueness
Quinazoline-2,4,6-triamine dihydrochloride stands out due to its unique combination of three amino groups at positions 2, 4, and 6, which enhances its ability to form hydrogen bonds and interact with biological targets more effectively .
Properties
IUPAC Name |
quinazoline-2,4,6-triamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.2ClH/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6;;/h1-3H,9H2,(H4,10,11,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUPMURJEKLVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NC(=N2)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate](/img/structure/B2992209.png)

![3-(3-methoxybenzyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2992216.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2992219.png)
![N-[2-(1,3-Dihydro-2-benzofuran-5-yl)ethyl]prop-2-enamide](/img/structure/B2992220.png)
![ethyl 3-carbamoyl-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2992221.png)

![N1,N1-dimethyl-N2-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B2992223.png)

![N-(2,5-dichlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2992227.png)

![Methyl (E)-4-[4-(dimethylamino)-N-(1H-pyrrol-2-ylmethyl)anilino]-4-oxobut-2-enoate](/img/structure/B2992230.png)

![5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992232.png)
